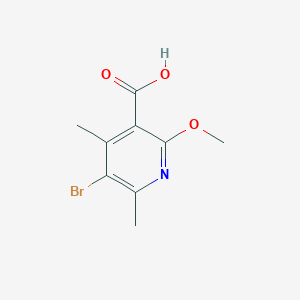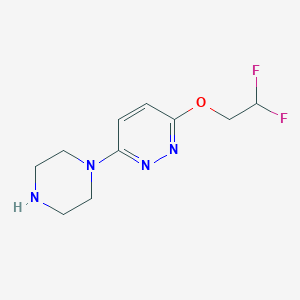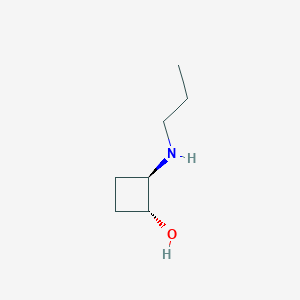
trans-2-(Propylamino)cyclobutan-1-ol
Descripción general
Descripción
“trans-2-(Propylamino)cyclobutan-1-ol” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane (a hydrocarbon containing carbon atoms arranged in a ring) with four carbon atoms . The “trans-2-(Propylamino)” part indicates that there is a propylamine group attached to the second carbon atom in the cyclobutane ring .
Molecular Structure Analysis
The molecule likely has a four-membered ring structure characteristic of cyclobutanes. The “trans” configuration suggests that the propylamine group and the hydroxyl group are on opposite sides of the cyclobutane ring .Chemical Reactions Analysis
Cyclobutanes can undergo a variety of reactions, including ring-opening reactions . The presence of the amine and alcohol functional groups also opens up possibilities for reactions such as condensation, substitution, and more.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(Propylamino)cyclobutan-1-ol” would depend on factors like its molecular structure and the functional groups present. Cyclobutanes are generally stable, though less so than other cycloalkanes due to the strain in the four-membered ring .Aplicaciones Científicas De Investigación
Synthesis of Cyclobutane-Containing Natural Products
The [2 + 2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are widely distributed in natural products with diverse pharmaceutical activities. “trans-2-(Propylamino)cyclobutan-1-ol” can be utilized in the synthesis of complex natural products that feature cyclobutane motifs, which are prevalent in various drugs and drug prototypes .
Development of Anti-Viral and Antibacterial Agents
Cyclobutane structures, such as those derived from “trans-2-(Propylamino)cyclobutan-1-ol”, exhibit significant antibacterial and anti-viral properties . These compounds can be used to develop new medications targeting resistant strains of bacteria and viruses .
Modulation of Drug Structures in Medicinal Chemistry
In medicinal chemistry, cyclobutane motifs serve as crucial synthetic building blocks. “trans-2-(Propylamino)cyclobutan-1-ol” can be used to modulate and design structures to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Treatment of Neurological Disorders
This compound has shown potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson’s disease, and Alzheimer’s disease . It can play a role in the development of new drugs or the improvement of existing treatments for these conditions.
Immunomodulatory Effects
The cyclobutane subunit in “trans-2-(Propylamino)cyclobutan-1-ol” may have immunosuppressant properties , making it valuable for research into treatments for autoimmune diseases and organ transplant rejection .
Enhancement of Selectivity in JAK1-Mediated Autoimmune Diseases
Replacing certain structures in pharmaceuticals with a cyclobutane structure, as can be derived from “trans-2-(Propylamino)cyclobutan-1-ol”, has been found to increase the selectivity towards the JAK1 receptor. This is particularly useful in the treatment of JAK1-mediated autoimmune diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-(propylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-8-6-3-4-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAVOZGKJLGJO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Propylamino)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



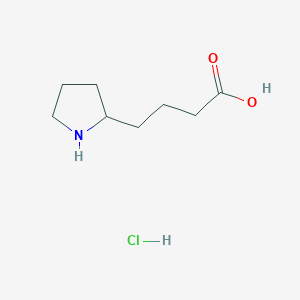
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
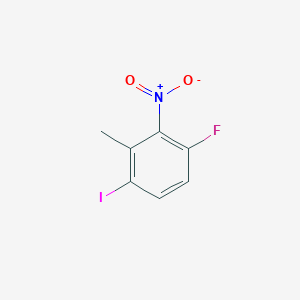
![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
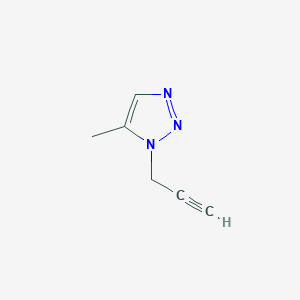
![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)


![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)
